Methyl alpha-D-glucopyranoside Methyl alpha-D-glucopyranoside Methyl alpha-D-glucopyranoside is an alpha-D-glucopyranoside having a methyl substituent at the anomeric position. It is an alpha-D-glucoside and a methyl D-glucoside.
Brand Name: Vulcanchem
CAS No.: 97-30-3
VCID: VC20762449
InChI: InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1
SMILES: COC1C(C(C(C(O1)CO)O)O)O
Molecular Formula: C₇H₁₄O₆
Molecular Weight: 194.18 g/mol

Methyl alpha-D-glucopyranoside

CAS No.: 97-30-3

Cat. No.: VC20762449

Molecular Formula: C₇H₁₄O₆

Molecular Weight: 194.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl alpha-D-glucopyranoside - 97-30-3

Specification

CAS No. 97-30-3
Molecular Formula C₇H₁₄O₆
Molecular Weight 194.18 g/mol
IUPAC Name (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
Standard InChI InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1
Standard InChI Key HOVAGTYPODGVJG-ZFYZTMLRSA-N
Isomeric SMILES CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
SMILES COC1C(C(C(C(O1)CO)O)O)O
Canonical SMILES COC1C(C(C(C(O1)CO)O)O)O
Melting Point 168.0 °C

Introduction

Overview of Methyl alpha-D-glucopyranoside

Methyl alpha-D-glucopyranoside, with the molecular formula C7_7
H14_{14}
O6_6
and a molecular weight of 194.18 g/mol, is a methylated derivative of D-glucose. It is characterized by a methyl group attached to the anomeric carbon of the glucose molecule, which distinguishes it from other glucosides. Its systematic IUPAC name is methyl alpha-D-gluco-hexopyranoside, and it is also known by various synonyms including alpha-Methylglucoside and Methyl-alpha-D-glucoside .

Biological Activity

Research indicates that methyl alpha-D-glucopyranoside plays a role in various biological processes, particularly in glucose transport studies. It has been utilized as a nonmetabolizable analog for studying sodium/glucose cotransporters (SGLTs) in renal epithelial cells .

Inhibition Studies

A study demonstrated that high glucose concentrations inhibit the uptake of methyl alpha-D-glucopyranoside in renal proximal tubule cells, which may have implications for understanding diabetic nephropathy . The inhibition was linked to the activation of protein kinase C (PKC) pathways.

Applications

Methyl alpha-D-glucopyranoside has several applications in scientific research:

  • Glucose Transport Studies: It serves as a model compound for studying glucose transport mechanisms due to its structural similarity to glucose.

  • Radiolabeling: The compound can be labeled with Carbon-14 for tracing studies in metabolic pathways .

  • Chemical Synthesis: It is used in synthesizing other glycosides and polysaccharides .

Spectroscopic Studies

Recent studies utilizing vacuum-ultraviolet electronic circular dichroism (VUV-ECD) spectroscopy have provided insights into the conformational dynamics of methyl alpha-D-glucopyranoside in aqueous solutions. The findings indicated distinct spectral features related to the hydroxymethyl group's configuration at C-5, which influences intramolecular hydrogen bonding .

Thermal Analysis

Thermal analysis has been conducted on mixtures of methyl alpha-D-glucopyranoside with flame retardants, highlighting its potential applications in materials science .

Data Table

The following table summarizes key properties and specifications of methyl alpha-D-glucopyranoside:

FeatureSpecification
Molecular FormulaC7_7
H14_{14}
O6_6
text
|

| Molecular Weight | 194.18 g/mol |
| CAS Number | 97-30-3 |
| Solubility | Soluble in water and ethanol |
| Melting Point | ~130°C |
| Applications | Glucose transport studies, chemical synthesis |

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